

Application Notes and Protocols for Relebactam Combination Therapy with Imipenem/Cilastatin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

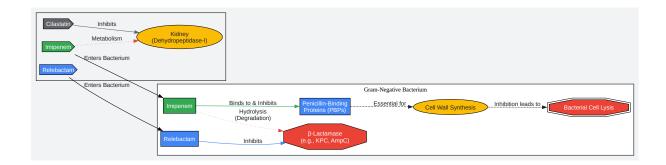
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health challenge, driving the need for novel therapeutic strategies. The combination of imipenem, a broad-spectrum carbapenem antibiotic, with cilastatin, a renal dehydropeptidase inhibitor, has long been a critical tool in managing severe bacterial infections. However, the emergence of carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa has diminished its effectiveness. **Relebactam**, a diazabicyclooctane β-lactamase inhibitor, revitalizes imipenem's activity against many of these resistant strains.[1] This document offers detailed application notes and protocols for the use of **relebactam** in combination with imipenem/cilastatin in a research environment.

Mechanism of Action

Imipenem exerts its bactericidal effects by binding to essential penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, leading to cell lysis.[2][3] Cilastatin is coadministered to inhibit the renal enzyme dehydropeptidase-I, which would otherwise metabolize imipenem, thereby increasing its bioavailability.[2][4] **Relebactam** possesses no intrinsic antibacterial activity. Its crucial role is to inhibit a wide range of β -lactamase enzymes, particularly Ambler Class A (like Klebsiella pneumoniae carbapenemase, KPC) and Class C (such as AmpC) β -lactamases. By forming a stable covalent bond with these enzymes,



relebactam protects imipenem from degradation, restoring its efficacy against resistant bacteria.



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Mechanism of Action of Imipenem/Cilastatin/Relebactam.

Data Presentation In Vitro Susceptibility Data

The following tables summarize the in vitro activity of imipenem/**relebactam** against various Gram-negative pathogens, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: Imipenem/Relebactam MICs for Enterobacterales Isolates



Organism	Imipenem MIC50 (μg/mL)	lmipenem MIC90 (μg/mL)	Imipenem /Relebact am MIC50 (µg/mL)	Imipenem /Relebact am MIC90 (µg/mL)	% Suscepti ble to Imipenem	% Susceptib le to Imipenem /Relebact am
E. coli	0.25	0.5	0.25	0.5	99.6%	99.6%
K. pneumonia e	0.5	>32	0.5	2	93.0%	96.1%
E. cloacae	0.5	8	0.5	1	96.8%	98.0%
K. aerogenes	0.25	1	0.25	0.5	97.6%	97.6%

| K. oxytoca | \leq 0.25 | 0.25 | \leq 0.25 | 0.25 | 99.4% | 99.4% |

Data compiled from various surveillance studies.

Table 2: Imipenem/Relebactam MICs for P. aeruginosa Isolates

Isolate Phenotyp e	Imipenem MIC50 (μg/mL)	lmipenem MIC90 (µg/mL)	Imipenem /Relebact am MIC50 (µg/mL)	Imipenem /Relebact am MIC90 (µg/mL)	% Suscepti ble to Imipenem	% Susceptib le to Imipenem /Relebact am
All Isolates	2	>32	1	4	70.3%	94.2%

| Imipenem-Nonsusceptible | 16 | >32 | 2 | 8 | 0% | 80.5% |

Data from the SMART Global Surveillance Program.



Clinical Trial Efficacy Data

Table 3: Outcomes from the RESTORE-IMI 1 Trial (Patients with Imipenem-Nonsusceptible Infections)

Outcome	Imipenem/Cilastatin/Releb actam (n=21)	Colistin + Imipenem/Cilastatin (n=10)	
Favorable Overall Response	71.4%	70.0%	
Favorable Clinical Response at Day 28	71.4%	40.0%	
28-Day All-Cause Mortality	9.5%	30.0%	
Drug-Related Adverse Events	16.1%	31.3%	

| Treatment-Emergent Nephrotoxicity | 10% | 56% |

Data from the RESTORE-IMI 1 trial.

Table 4: Outcomes from the RESTORE-IMI 2 Trial (HABP/VABP)

Outcome (MITT Population)	Imipenem/Cilastati n/Relebactam (n=265)	Piperacillin/Tazoba ctam (n=266)	Treatment Difference (95% CI)
Day 28 All-Cause Mortality	15.9%	21.3%	-5.3% (-11.9, 1.2)

| Favorable Clinical Response at Early Follow-up | 60.9% | 55.8% | 5.0% (-3.4, 13.3) |

Data from the RESTORE-IMI 2 trial.

Pharmacokinetic Parameters

Table 5: Pharmacokinetic Properties of Imipenem, Cilastatin, and Relebactam



Parameter	Imipenem	Cilastatin	Relebactam
Protein Binding	~20%	~40%	~22%
Volume of Distribution (L)	24.3	13.8	19.0
Half-life (hours)	~1	~1	~1.2-1.8
Primary Route of Elimination	Renal	Renal	Renal
Cmax (μg/mL)	~104	-	~64

| AUC0-24hr (µg*h/mL) | ~574 | - | ~427 |

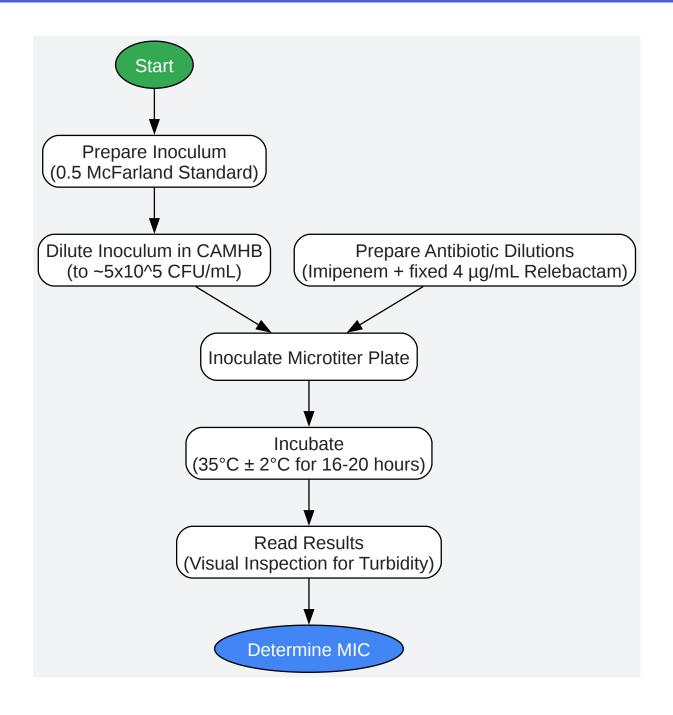
Data compiled from multiple pharmacokinetic studies.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).





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Workflow for MIC determination.

Materials:

- Imipenem and **relebactam** analytical standards
- Cation-adjusted Mueller-Hinton Broth (CAMHB)



- Sterile 96-well microtiter plates
- Bacterial isolates and Quality Control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
- Sterile saline or PBS
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35 ± 2°C)

Procedure:

- Preparation of Antimicrobial Solutions:
 - Prepare stock solutions of imipenem and relebactam.
 - For testing, relebactam is used at a fixed concentration of 4 μg/mL.
 - Create serial twofold dilutions of imipenem in CAMHB in the microtiter plate. Each well
 must also contain the fixed 4 μg/mL of relebactam.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
 - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard,
 which corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

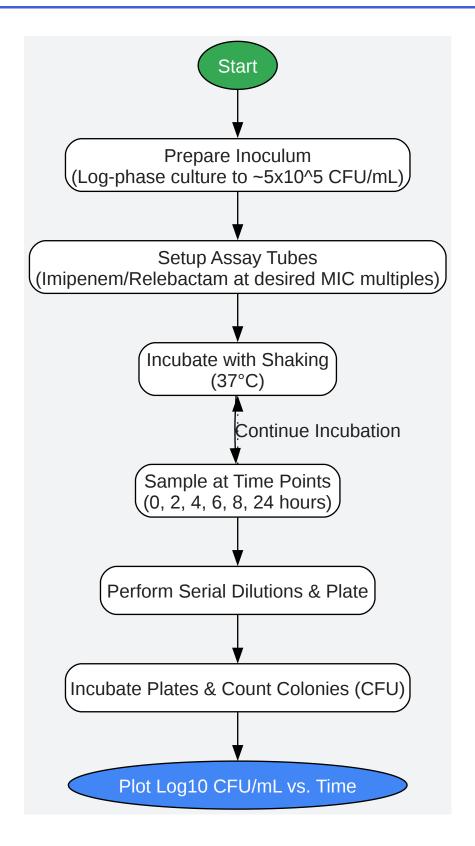


- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Interpretation of Results:
 - o After incubation, visually inspect the wells for turbidity (bacterial growth).
 - The MIC is the lowest concentration of imipenem (in the presence of 4 μ g/mL **relebactam**) that completely inhibits visible growth.
 - Interpret MIC values according to established breakpoints from CLSI or FDA guidelines.

Protocol 2: Time-Kill Assay

This assay assesses the bactericidal activity of imipenem/relebactam over time.





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